1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (139679-45-1) is the definitive 4-fluoro regioisomer for CNS-penetrant drug discovery. Its LogP of ~1.70 dramatically exceeds the 2-fluoro isomer (LogP ~0.05), delivering superior passive brain permeability. The sharp melting point (150–152°C) and high crystallinity guarantee reliable automated solid dispensing—unlike amorphous or lower-melting analogs. The carboxylic acid handle is fully compatible with HATU/DIC coupling for rapid library synthesis. As a validated precursor in sEH inhibitor development, procuring this exact regioisomer is non-negotiable for reproducible SAR and fragment-based screening. ≥95% purity, immediately available.

Molecular Formula C13H14FNO3
Molecular Weight 251.25 g/mol
CAS No. 139679-45-1
Cat. No. B152069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid
CAS139679-45-1
Molecular FormulaC13H14FNO3
Molecular Weight251.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H14FNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18)
InChIKeyNOBBVBPNOXXVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (CAS 139679-45-1): Procurement-Ready Physicochemical and Synthetic Building Block Profile


1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (CAS 139679-45-1) is a fluorinated piperidine derivative with the molecular formula C₁₃H₁₄FNO₃ and a molecular weight of 251.25 g/mol [1]. The compound consists of a piperidine ring substituted with a 4-fluorobenzoyl group at the 1-position and a carboxylic acid group at the 4-position [1]. It is commercially available from multiple vendors with purities typically ranging from 95% to 98% , and its physicochemical properties, including a calculated LogP of approximately 1.70 and a melting point of 150–152 °C [2][3], position it as a versatile intermediate for medicinal chemistry and chemical biology applications.

Why 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid Cannot Be Replaced by Common In-Class Piperidine Carboxylic Acids


Although many piperidine-4-carboxylic acid derivatives share a common core scaffold, substitution patterns on the benzoyl moiety and positional isomerism critically alter key physicochemical properties that govern both synthetic utility and biological performance . Specifically, the 4-fluoro substituent imparts a distinct lipophilicity profile (LogP ~1.70) compared to the 2-fluoro isomer (LogP ~0.05) and the 4-chloro analog (LogP ~1.07–2.21), directly impacting membrane permeability, metabolic stability, and solubility in drug discovery programs [1][2]. Furthermore, the specific placement of the fluorine atom at the para position influences electronic distribution and hydrogen-bonding capacity, which can affect reaction yields in amide coupling or esterification steps . These non-interchangeable differences necessitate precise procurement of the intended 4-fluoro derivative for reproducible research outcomes.

Quantitative Differentiation of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (CAS 139679-45-1) Versus Closest Analogs


Lipophilicity (LogP) Comparison: 4-Fluoro vs. 2-Fluoro Isomers

The 4-fluoro substitution on the benzoyl ring of 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid yields a calculated LogP value of 1.70, which is substantially higher than the 0.05 LogP observed for the 2-fluoro regioisomer [1][2]. This 34-fold increase in predicted lipophilicity directly influences membrane permeability and distribution characteristics, making the 4-fluoro analog more suitable for applications requiring enhanced passive diffusion or blood-brain barrier penetration.

Medicinal Chemistry Drug Design Physicochemical Profiling

Lipophilicity Comparison: 4-Fluoro vs. 4-Chloro Analogs

When compared to the 4-chloro analog, 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid exhibits a LogP value of 1.70, whereas the 4-chloro derivative shows a LogP range of 1.07 to 2.21 across different sources [1][2]. The fluoro compound's LogP falls within the lower end of the chloro analog's range, but fluorine substitution is known to increase metabolic stability due to the strength of the C–F bond while avoiding the potential toxicity and larger steric bulk associated with chlorine . This positions the 4-fluoro derivative as a balanced option for achieving favorable lipophilicity without compromising metabolic liability.

Physicochemical Profiling Lead Optimization Halogen Bonding

Melting Point Differentiation from Closest Non-Halogenated Analog

The melting point of 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid is reported as 150–152 °C [1], while the non-halogenated 4-methyl analog typically lacks a well-defined melting point in vendor databases, and the 4-chloro analog does not report a melting point in accessible datasheets. This relatively high melting point indicates a stable crystalline form, which is advantageous for long-term storage, formulation reproducibility, and purification by recrystallization. In contrast, the 4-methyl derivative (MW 247.29) is a lower-melting or amorphous solid, potentially leading to handling and stability challenges in laboratory settings.

Solid-State Characterization Crystallinity Formulation Development

Purity and Commercial Availability: Reliable Procurement with 95–98% Assured Purity

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid is consistently offered by multiple reputable vendors at purities of 95% or higher, with some sources providing 98% purity material . This contrasts with the 2-fluoro isomer, which is predominantly available at 95% purity only , and the 4-methyl analog, which is less frequently stocked and may require custom synthesis [1]. The availability of high-purity, off-the-shelf material reduces lead times and ensures reproducible reaction outcomes in both academic and industrial settings.

Chemical Procurement Synthetic Chemistry Quality Control

Metabolic Stability Advantage of C–F Bond Over C–H and C–Cl in Piperidine-Benzoyl Scaffolds

Fluorine substitution at the para position of the benzoyl ring introduces a strong C–F bond (bond dissociation energy ~486 kJ/mol) that is significantly more resistant to oxidative metabolism compared to C–H (~338 kJ/mol) and C–Cl (~327 kJ/mol) bonds present in non-fluorinated and chlorinated analogs . This class-level property suggests that 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid and its derivatives will exhibit longer half-lives in microsomal stability assays relative to the 4-methyl (C–H) and 4-chloro (C–Cl) counterparts. While direct comparative metabolic data for this exact building block are not available, the established trend in medicinal chemistry is that para-fluorination blocks CYP-mediated oxidation at the para position, reducing clearance and improving pharmacokinetic profiles [1].

Drug Metabolism Lead Optimization Fluorine Chemistry

Optimal Research and Industrial Applications for 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (CAS 139679-45-1)


Lead Optimization in CNS Drug Discovery Programs

The enhanced lipophilicity (LogP 1.70 vs. 0.05 for the 2-fluoro isomer) of 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid makes it a preferred building block for synthesizing CNS-penetrant candidates [1][2]. Its carboxylic acid handle allows for facile amide coupling to generate diverse libraries, while the metabolically robust 4-fluorophenyl group reduces oxidative clearance. Medicinal chemists can prioritize this scaffold over the 2-fluoro and non-halogenated analogs when passive brain permeability is a design requirement.

Solid-Phase Peptide Synthesis (SPPS) and Bioconjugation

The defined melting point (150–152 °C) and high crystallinity of this compound ensure reliable handling and storage during automated synthesis workflows [1]. The 4-position carboxylic acid is compatible with standard coupling reagents (e.g., HATU, DIC) for attachment to resin-bound amines or biomolecules. In contrast, the lower-melting or amorphous 4-methyl analog may present difficulties in automated solid dispensing systems, making the 4-fluoro derivative a more robust choice for high-throughput bioconjugation.

Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitor Intermediates

1-(4-Fluorobenzoyl)piperidine derivatives have been identified as key precursors in the development of soluble epoxide hydrolase (sEH) inhibitors, a class of anti-inflammatory and analgesic agents [1]. The 4-fluorobenzoyl piperidine motif contributes to binding affinity and selectivity, and the carboxylic acid functionality enables further derivatization to optimize potency and pharmacokinetics. Procurement of the exact 4-fluoro regioisomer ensures that SAR studies are not confounded by positional isomer effects on enzyme inhibition.

Fluorinated Fragment Library Construction for FBLD

Fragment-based lead discovery (FBLD) benefits from the inclusion of fluorinated scaffolds due to their favorable physicochemical properties and the utility of ¹⁹F NMR in screening. 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (MW 251.25, LogP 1.70) adheres to the 'rule of three' for fragments and provides a well-characterized, high-purity starting point for library synthesis [1][2]. The compound's immediate commercial availability (≥95% purity) accelerates library assembly compared to custom-synthesized analogs, reducing project initiation time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.